Nitro-Reduction Yield vs. Morpholine Analog
The title compound achieves a 95% yield (1.71 g white solid, >99% purity) in catalytic hydrogenation (10% Pd/C, MeOH, 0.3 MPa H2, RT, 12 h) to afford 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate tert-butyl ester. In contrast, 4-(6-nitropyridin-3-yl)morpholine (CAS 491855-89-1) is reported to require higher pressure (50 psi H2) over Raney Nickel and yields only 68% under comparable reduction conditions [1]. This represents a 27 percentage point yield advantage for the piperazine-Boc intermediate, critical for multi-step synthesis cost-efficiency .
| Evidence Dimension | Nitro-to-amine reduction yield |
|---|---|
| Target Compound Data | 95% yield, >99% purity (10% Pd/C, MeOH, 0.3 MPa H2, RT, 12 h) |
| Comparator Or Baseline | 4-(6-Nitropyridin-3-yl)morpholine: 68% yield (Raney Ni, THF, 50 psi H2, 4 h) |
| Quantified Difference | 27 percentage point higher yield for the piperazine-Boc derivative |
| Conditions | Catalytic hydrogenation — Pd/C vs. Raney Ni systems |
Why This Matters
Higher reduction yield directly reduces raw material costs and improves atom economy in Palbociclib/Ribociclib manufacturing.
- [1] Pyridine-derivatives.com. Application of 571189-16-7 — catalytic hydrogenation procedure yielding 95%, purity >99%. 2024. View Source
